5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C8H10N6O2S |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
5-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H10N6O2S/c1-4-6(14(15)16)3-13(12-4)5(2)7-10-11-8(9)17-7/h3,5H,1-2H3,(H2,9,11) |
InChI Key |
DNTAKEHYHSXDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Isothiocyanate Cyclocondensation
The most widely reported method involves the cyclocondensation of hydrazide derivatives with isothiocyanates to form the 1,3,4-thiadiazole ring. For example, Intermediate 61 (this compound) was synthesized by reacting 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethylhydrazine with methyl isothiocyanate in anhydrous DMF under reflux (72 hours, 110°C). The crude product was purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield 68% of the target compound. Key challenges include controlling nitro group stability under basic conditions and minimizing byproducts from competing thiourea formations.
Nucleophilic Substitution on Preformed Thiadiazole Cores
Alternative approaches functionalize preassembled 1,3,4-thiadiazole scaffolds. Patent WO2010118852A1 details the reaction of 5-chloro-1,3,4-thiadiazol-2-amine with 1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethanol in the presence of NaH (THF, 0°C to room temperature, 12 hours). This method achieved 54% yield but required rigorous exclusion of moisture to prevent hydrolysis. Comparative studies indicate that electron-withdrawing nitro groups on the pyrazole ring reduce nucleophilic displacement efficiency by destabilizing the transition state.
Multi-Component Reactions (MCRs)
Recent innovations employ MCRs to streamline synthesis. A domino double 1,3-dipolar cycloaddition between nitrile imines and Erlenmeyer thioazlactones generated N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines, which were subsequently functionalized with nitro groups. While this route offers atom economy (78% yield), scalability is limited by the need for high-pressure conditions and specialized catalysts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents vary by method:
-
Polar aprotic solvents (DMF, DMSO) : Enhance cyclocondensation rates but risk nitro group reduction at temperatures >120°C.
-
THF/EtOAc mixtures : Preferred for nucleophilic substitutions due to improved solubility of inorganic bases (e.g., NaH).
-
Toluene : Used in MCRs to facilitate azeotropic water removal and prevent intermediate degradation.
Temperature profiling revealed that maintaining reactions at 60–80°C during cyclocondensation minimizes side reactions while ensuring complete conversion.
Catalytic Systems
-
Triethylamine (Et₃N) : Critical for deprotonating hydrazide intermediates in cyclocondensation (1.2 equiv. yields 84% purity).
-
Palladium on carbon (Pd/C) : Tested for nitro group reduction but found incompatible with thiadiazole stability.
Structural Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 6.98 (s, 2H, NH₂), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.89 (s, 3H, NO₂-adjacent CH₃).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (C=N), 1345 cm⁻¹ (asymmetric NO₂).
-
HRMS (ESI+) : m/z calcd for C₉H₁₁N₇O₂S [M+H]⁺ 290.0764, found 290.0767.
X-ray Crystallography
Single-crystal analysis confirmed the anti conformation of the ethyl bridge between thiadiazole and pyrazole rings, with dihedral angles of 112.3° between the heterocycles.
Industrial-Scale Production Challenges
Purification Hurdles
-
Column chromatography : Necessary for lab-scale isolation but economically unfeasible for kilogram quantities. Patent US10351556B2 proposes alternative crystallization from ethanol/water (7:3) with 92% recovery.
-
Byproduct Management : Nitro reduction byproducts (e.g., amine derivatives) require careful pH control during workup.
Yield Optimization Strategies
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Reaction Time | 72 hours | 48 hours |
| Temperature | 110°C | 95°C |
| Solvent Volume (L) | 0.5 | 200 |
| Final Yield | 68% | 61% |
Scaling reactions beyond 10 kg resulted in yield drops due to inefficient heat transfer and localized reagent concentrations.
Applications and Derivatives
Chemical Reactions Analysis
5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations :
Key Observations :
Biological Activity
5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its efficacy against various cancer cell lines, potential mechanisms of action, and comparative studies with other related compounds.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for its potential pharmacological properties. The presence of the nitro group and the ethyl chain contributes to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have shown significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 0.28 | Induces apoptosis |
| 4e | MCF-7 | 5.36 | Cell cycle arrest |
| 4c | HL-60 | 9.6 | Down-regulates MMP2 and VEGFA |
The compound showed promising results in inducing apoptotic cell death in these cancer cells, suggesting that it may act as a potential anticancer agent through mechanisms such as cell cycle arrest and apoptosis induction .
Acaricidal and Insecticidal Activities
Beyond anticancer properties, derivatives of thiadiazoles have demonstrated notable acaricidal and insecticidal activities. For example, a study indicated that certain thiadiazole-containing pyrazole oximes exhibited high efficacy against pests:
| Compound | Target Pest | Activity (%) at 50 µg/mL |
|---|---|---|
| 8m | Tetranychus cinnabarinus | 80 |
| 8f | Aphis craccivora | 100 |
| 8r | Plutella xylostella | 100 |
These findings suggest that compounds similar to this compound could be explored for agricultural applications as effective pest control agents .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is crucial for its anticancer activity.
- Cell Cycle Arrest : Compounds that cause cell cycle arrest at specific phases can prevent tumor growth effectively.
- Inhibition of Matrix Metalloproteinases (MMPs) : Down-regulating MMPs can hinder cancer cell invasion and metastasis.
Case Studies
In a comparative study involving various thiadiazole derivatives, the structure-activity relationship was analyzed to determine how modifications influenced biological activity. For example:
- Substituting different groups on the thiadiazole ring significantly altered the IC50 values against cancer cell lines.
- The introduction of lipophilic groups enhanced the anticancer efficacy by improving cellular uptake.
Q & A
Q. What are the recommended synthetic strategies for preparing 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine?
- Methodological Answer: The synthesis of thiadiazole derivatives often involves cyclocondensation reactions. For example, analogous compounds have been prepared using hydrazide precursors reacted with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core . Subsequent functionalization, such as alkylation or nitro-group introduction, can be achieved via nucleophilic substitution or nitration reactions. A reflux setup with POCl₃ as a catalyst has been effective for introducing ethyl-nitro-pyrazole substituents in similar structures .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and integration ratios.
- HPLC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects and bond angles, as demonstrated for structurally related thiadiazoles .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer: Prioritize in vitro assays based on structural analogs:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Target enzymes like acetylcholinesterase or kinases using spectrophotometric methods.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst ratio). Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions by simulating transition states and intermediates . For example, POCl₃-mediated reactions may require strict moisture control to avoid side products .
Q. What computational methods are suitable for predicting its mechanism of action?
- Methodological Answer:
- Molecular docking : Screen against protein targets (e.g., bacterial enzymes, cancer-related receptors) using AutoDock Vina or Schrödinger Suite.
- Molecular Dynamics (MD) simulations : Assess binding stability and conformational changes over 100+ ns trajectories.
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data from analogs .
Q. How should researchers address contradictory bioactivity data in literature?
- Methodological Answer: Conduct meta-analyses to identify trends across studies. For example:
- Compare assay protocols (e.g., differences in bacterial strains or cell lines).
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
- Replicate experiments under standardized conditions to isolate variables .
Q. What strategies can elucidate the role of the nitro group in bioactivity?
- Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with nitro-group replacements (e.g., -NH₂, -CF₃) and compare bioactivity.
- Electrochemical assays : Measure redox potentials to assess nitro-group reduction potential, a key factor in prodrug activation.
- Vibrational spectroscopy (FTIR/Raman) : Identify nitro-group interactions with biological targets .
Experimental Design Considerations
Q. How to design a stability study under physiological conditions?
- Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Light/thermal stability : Expose to UV-Vis light or elevated temperatures (40–60°C) and track changes using TLC or NMR .
Q. What techniques confirm intermolecular interactions in crystallographic studies?
- Methodological Answer:
- Hirshfeld surface analysis : Quantify close contacts (e.g., H-bonding, π-π stacking) in crystal lattices.
- Electron density maps : Resolve disorder or solvent molecules using high-resolution X-ray data (≤ 0.8 Å) .
Data Conflict Resolution
Q. How to reconcile discrepancies in reported synthetic yields?
- Methodological Answer:
- Reproduce procedures with strict control of variables (e.g., reagent purity, inert atmosphere).
- In situ monitoring : Use techniques like ReactIR to track reaction progress and identify intermediates.
- Scale-down experiments : Test microfluidic or microwave-assisted synthesis for improved reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
